Cas no 329-17-9 (N,N-Dimethyl-p-(trifluoromethyl)aniline)

N,N-Dimethyl-p-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-cf3c6h4n(ch3)2
- 4-CF3-N,N-dimethylaniline
- N,N-dimethyl-p-trifluoromethylaniline
- p-trifluoromethyl-N,N-dimethylalanine
- D5607
- N,N-dimethyl-4-trifluoro-methylaniline
- MFCD22053163
- SCHEMBL2056226
- N,N-dimethyl-4-(trifluoromethyl)aniline
- 329-17-9
- MLFFPCMQWLVVLM-UHFFFAOYSA-N
- G71456
- aniline, N,N-dimethyl-4-trifluoromethyl-
- N,N-Dimethyl-p-(trifluoromethyl)aniline
-
- インチ: InChI=1S/C9H10F3N/c1-13(2)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3
- InChIKey: MLFFPCMQWLVVLM-UHFFFAOYSA-N
- SMILES: CN(C)C1=CC=C(C=C1)C(F)(F)F
計算された属性
- 精确分子量: 189.07700
- 同位素质量: 189.07653381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- PSA: 3.24000
- LogP: 2.77140
N,N-Dimethyl-p-(trifluoromethyl)aniline Security Information
N,N-Dimethyl-p-(trifluoromethyl)aniline 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N,N-Dimethyl-p-(trifluoromethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5607-1G |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | >98.0%(GC)(T) | 1g |
¥790.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5607-1G |
N,N-Dimethyl-p-(trifluoromethyl)aniline |
329-17-9 | 98.0%(GC&T) | 1g |
¥790.0 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5607-5G |
N,N-Dimethyl-p-(trifluoromethyl)aniline |
329-17-9 | 98.0%(GC&T) | 5g |
¥3250.0 | 2024-07-20 | |
1PlusChem | 1P01JRDJ-5g |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | >98.0%(GC)(T) | 5g |
$398.00 | 2024-05-05 | |
A2B Chem LLC | BA00759-250mg |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | 98% | 250mg |
$141.00 | 2024-04-20 | |
Ambeed | A1251175-250mg |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | 98% | 250mg |
$97.0 | 2024-04-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5607-5G |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | >98.0%(GC)(T) | 5g |
¥2490.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5607-1G |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | 98.0%(GC&T) | 1G |
¥790.0 | 2022-08-30 | |
Ambeed | A1251175-1g |
N,N-Dimethyl-4-(trifluoromethyl)aniline |
329-17-9 | 98% | 1g |
$260.0 | 2024-04-20 | |
abcr | AB568237-1g |
N,N-Dimethyl-4-(trifluoromethyl)aniline, 98%; . |
329-17-9 | 98% | 1g |
€164.90 | 2024-04-17 |
N,N-Dimethyl-p-(trifluoromethyl)aniline 関連文献
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
N,N-Dimethyl-p-(trifluoromethyl)anilineに関する追加情報
4-CF3C6H4N(CH3)2 (CAS No. 329-17-9): A Versatile Chemical Intermediate for Modern Applications
4-CF3C6H4N(CH3)2, also known as N,N-dimethyl-4-(trifluoromethyl)aniline (CAS No. 329-17-9), is an important fluorinated aromatic amine with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of trifluoromethyl-substituted anilines, which have gained significant attention due to their unique physicochemical properties and reactivity. The presence of both the electron-withdrawing trifluoromethyl group (-CF3) and the electron-donating dimethylamino group (-N(CH3)2) on the benzene ring creates a push-pull electronic system that makes this molecule particularly interesting for various synthetic transformations.
The growing demand for fluorinated organic compounds in modern chemistry has positioned 4-CF3C6H4N(CH3)2 as a valuable building block. Researchers are increasingly exploring its potential in drug discovery, where fluorinated compounds account for about 20-30% of all new pharmaceutical candidates. The trifluoromethyl group in particular enhances metabolic stability, membrane permeability, and binding affinity to biological targets, making 329-17-9 a crucial intermediate for developing new therapeutic agents.
In material science applications, N,N-dimethyl-4-(trifluoromethyl)aniline serves as a precursor for advanced organic electronic materials. Its molecular structure contributes to the development of charge-transfer complexes and photoactive materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to modify electronic properties through its donor-acceptor character makes it particularly valuable for tuning material performance in next-generation technologies.
The synthesis and applications of 4-CF3C6H4N(CH3)2 have become a hot topic in green chemistry research. Scientists are developing more sustainable methods for producing this and related fluorinated aromatic compounds, addressing concerns about environmental impact and energy efficiency. Recent advances in catalytic fluorination and flow chemistry approaches have significantly improved the accessibility of this important intermediate while reducing waste generation.
Analytical characterization of 329-17-9 typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). The compound exhibits characteristic signals in 1H NMR (around δ 2.9 ppm for the methyl protons and δ 6.5-7.5 ppm for the aromatic protons) and 19F NMR (typically around δ -60 ppm), which serve as important quality control markers during production and application.
From a commercial perspective, the global market for trifluoromethylated compounds like 4-CF3C6H4N(CH3)2 continues to expand, driven by demand from the pharmaceutical and electronics industries. Manufacturers are focusing on scaling up production while maintaining high purity standards, with typical commercial samples offering ≥98% purity. Proper handling and storage recommendations include protection from moisture and light, typically in amber glass containers under inert atmosphere for long-term stability.
Recent patent literature reveals growing interest in N,N-dimethyl-4-(trifluoromethyl)aniline derivatives for various applications. These include its use as a ligand in catalytic systems, a building block for functional dyes, and a precursor for bioactive molecules. The compound's versatility continues to inspire innovation across multiple chemistry subdisciplines, making it a subject of ongoing research and development efforts worldwide.
Safety considerations for working with 4-CF3C6H4N(CH3)2 follow standard laboratory practices for handling organic amines. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection is recommended. The compound should be used in well-ventilated areas or fume hoods, following all relevant workplace safety regulations and guidelines.
Looking to the future, 329-17-9 and related fluorinated aromatic amines are expected to play increasingly important roles in addressing global challenges through chemistry. Their applications in developing new medicines, advanced materials, and sustainable technologies position them as key components in the molecular toolkit for 21st-century innovation. As research continues to uncover new properties and applications for these compounds, their industrial significance is likely to grow accordingly.
329-17-9 (N,N-Dimethyl-p-(trifluoromethyl)aniline) Related Products
- 22864-65-9(4-(trifluoromethyl)-n-methylaniline)
- 2026-70-2(N-Methyl-3-(trifluoromethyl)aniline)
- 1805420-15-8(Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate)
- 500912-12-9(2-Fluoro-6-methoxybenzoyl chloride)
- 1368483-63-9(2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole)
- 1393101-60-4(1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol)
- 865604-20-2(3,4'-Bipyridin-2'-amine)
- 2305466-99-1(N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)
- 1203415-63-7(1-(3-phenylpropyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)
- 1160999-24-5(9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine)
